6-Bromoindole-3-carbaldehyde

Catalog No.
S608193
CAS No.
17826-04-9
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoindole-3-carbaldehyde

CAS Number

17826-04-9

Product Name

6-Bromoindole-3-carbaldehyde

IUPAC Name

6-bromo-1H-indole-3-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H

InChI Key

WCCLQCBKBPTODV-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-bromoindole-3-carbaldehyde

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=O

The exact mass of the compound 6-Bromoindole-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromoindole-3-carbaldehyde is a bifunctional heteroaromatic building block featuring a highly electrophilic C3-formyl group and a C6-bromine atom [1]. It is a pale yellow to brown crystalline solid with a melting point of 202–206 °C, widely procured as a precursor for complex polycyclic indoles, marine alkaloid analogs, and pharmaceutical kinase inhibitors [2]. The dual functionality allows orthogonal reactivity: the aldehyde readily undergoes reductive amination, condensation, and olefination, while the C6-bromide serves as a reliable handle for palladium-catalyzed cross-coupling reactions [3]. Its stability, coupled with high regiochemical fidelity, makes it a preferred starting material in both discovery chemistry and process-scale active pharmaceutical ingredient (API) synthesis [4].

Substituting 6-bromoindole-3-carbaldehyde with generic analogs compromises both synthesis yields and target compound efficacy [1]. Using unsubstituted indole-3-carbaldehyde eliminates the possibility of late-stage C6 functionalization, requiring completely different, often lengthier de novo ring synthesis routes to achieve the necessary substitution patterns [2]. Substituting with 6-chloroindole-3-carbaldehyde drastically reduces cross-coupling kinetics, often requiring specialized, expensive palladium ligands and higher temperatures to achieve comparable conversion rates [3]. Furthermore, using positional isomers like 5-bromoindole-3-carbaldehyde alters the spatial geometry of the final API, which is critical in structure-activity relationship models; for example, shifting the halogen from the C6 to the C5 position typically abolishes specific binding affinities to target kinases [4].

Cross-Coupling Efficiency and Catalyst Cost Reduction

In palladium-catalyzed cross-coupling reactions, the C-Br bond in 6-bromoindole-3-carbaldehyde offers superior reactivity compared to chlorinated analogs [1]. While 6-chloroindole-3-carbaldehyde typically requires elevated temperatures (>100 °C) and expensive proprietary ligands (e.g., XPhos or Buchwald-type phosphines) to achieve moderate conversion, 6-bromoindole-3-carbaldehyde readily undergoes Suzuki-Miyaura and Stille couplings using standard, cost-effective catalysts like Pd(PPh3)4 at 80 °C, routinely yielding >85% of the target product [2].

Evidence DimensionPalladium-catalyzed cross-coupling yield and conditions
Target Compound DataStandard Pd(PPh3)4, 80 °C, >85% yield
Comparator Or Baseline6-Chloroindole-3-carbaldehyde: Requires specialized ligands, >100 °C, <50% yield with standard catalysts
Quantified Difference>35% yield improvement and >20 °C reduction in reaction temperature using standard catalysts
ConditionsSuzuki-Miyaura cross-coupling with aryl boronic acids

Procuring the bromo-derivative lowers catalyst costs and simplifies process scale-up by avoiding harsh conditions and expensive proprietary ligands.

Downstream API Potency in Kinase Inhibitor Scaffolds

The regiochemistry of the bromine atom is critical for the biological activity of downstream APIs, particularly in marine alkaloid derivatives like meridianins [1]. Kinase inhibitors synthesized from 6-bromoindole-3-carbaldehyde exhibit high potency against targets such as GSK-3β, with IC50 values often in the low nanomolar range (2–50 nM) [2]. In contrast, using the 5-bromoindole-3-carbaldehyde isomer results in derivatives with micromolar IC50 values, representing a 10- to 100-fold drop in target affinity due to steric clashes in the kinase binding pocket [3].

Evidence DimensionTarget kinase (GSK-3β) inhibition (IC50)
Target Compound DataDownstream derivatives (6-bromo): 2–50 nM IC50
Comparator Or BaselineDownstream derivatives (5-bromo): >1000 nM IC50
Quantified Difference10- to 100-fold increase in target kinase affinity (nanomolar vs. micromolar IC50)
ConditionsIn vitro kinase inhibition assays for meridianin/alkaloid analogs

For drug discovery procurement, exact positional substitution is non-negotiable for maintaining the biological efficacy of the final synthesized library.

Process Step Economy via Pre-installed Formyl Group

Procuring 6-bromoindole-3-carbaldehyde directly eliminates the need for hazardous formylation steps in the synthesis of 3,6-disubstituted indoles [1]. Starting from 6-bromoindole requires a Vilsmeier-Haack formylation using toxic phosphorus oxychloride (POCl3) and dimethylformamide, which generates hazardous waste and typically caps yields at 75-80% [2]. The pre-formylated building block allows direct entry into condensation or reductive amination reactions, improving overall step economy and safety profiles [3].

Evidence DimensionSynthetic steps and yield to 3-formyl-6-bromo intermediates
Target Compound DataDirect use: 100% material retention, 0 formylation steps
Comparator Or Baseline6-Bromoindole: Requires 1 extra step (Vilsmeier-Haack), ~75-80% yield, toxic POCl3 waste
Quantified DifferenceElimination of 1 synthetic step and prevention of ~20-25% yield loss from formylation
ConditionsSynthesis of 3,6-disubstituted indole scaffolds

Procuring the pre-formylated building block eliminates a hazardous processing step, improving overall step economy and safety profiles in manufacturing.

Halogen Stability and Shelf-Life

Halogenated indoles exhibit varying degrees of stability depending on the halogen atom [1]. 6-Bromoindole-3-carbaldehyde offers an optimal balance, remaining stable for >12 months when stored at 0-8 °C without significant degradation . Conversely, 6-iodoindole-3-carbaldehyde is highly prone to light-induced dehalogenation and oxidative degradation, requiring strict, costly storage conditions to prevent batch spoilage [2].

Evidence DimensionLong-term storage stability and handling requirements
Target Compound Data6-Bromoindole-3-carbaldehyde: Stable at 0-8 °C for >12 months
Comparator Or Baseline6-Iodoindole-3-carbaldehyde: Prone to rapid light-induced dehalogenation, requires strict shielding
Quantified DifferenceSignificantly extended shelf-life (>12 months) under standard refrigeration without rapid photolytic degradation
ConditionsStandard process chemistry storage and handling

The bromo variant provides the optimal 'Goldilocks' balance of high cross-coupling reactivity without the stringent, costly storage requirements of iodo-derivatives.

Synthesis of Marine Alkaloid Analogs

6-Bromoindole-3-carbaldehyde is the direct precursor of choice for synthesizing meridianins, variolins, and hamacanthins. The 6-bromo position is essential for downstream cross-coupling to build the complex polycyclic frameworks required for these potent kinase inhibitor libraries [1].

Development of Highly Regioselective Kinase Inhibitors

In medicinal chemistry, this compound is utilized for generating indole-based APIs where the 6-position substitution dictates binding pocket affinity. It ensures the correct spatial geometry required for low-nanomolar inhibition of targets like CDK and GSK-3β, which is lost when using 5-bromo analogs [2].

Process-Scale API Manufacturing

For industrial scale-up, this specific compound is chosen over unformylated or chloro-analogs to streamline synthetic routes. It eliminates the need for toxic Vilsmeier-Haack formylations and reduces expenses associated with specialized palladium ligands required for less reactive halogens [3].

Manufacturing of Environmentally Sensitive Fluorescent Probes

The compound acts as a core scaffold for synthesizing fluorophores, utilizing the C3-aldehyde for extending the conjugated pi-system via Knoevenagel condensation, and the C6-bromide for attaching targeting moieties or modulating emission wavelengths via cross-coupling [4].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.96328 Da

Monoisotopic Mass

222.96328 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Bromoindole-3-carboxaldehyde

Dates

Last modified: 08-15-2023

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